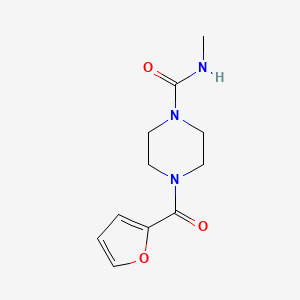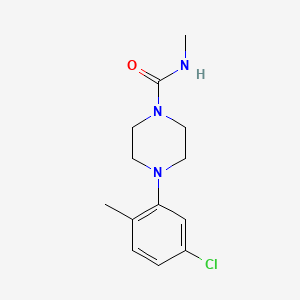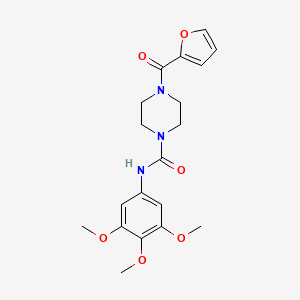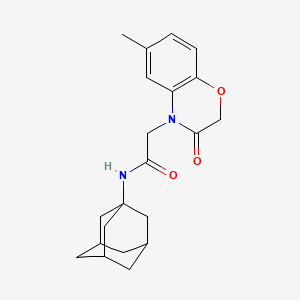![molecular formula C20H15N3OS B4438796 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B4438796.png)
2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide
Übersicht
Beschreibung
2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
While the mechanism of action of 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide is well understood, there may be other molecular targets that contribute to its therapeutic effects.
4. New indications: 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide has shown promise in the treatment of autoimmune diseases, but it may also have potential in other areas of medicine, such as cancer and infectious diseases.
In conclusion, 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide is a potent and selective inhibitor of JAK3 that has shown promise as a treatment for autoimmune diseases. Its mechanism of action has been well characterized, but further research is needed to fully understand its safety and efficacy. 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide has also shown potential as a tool for studying the molecular mechanisms of autoimmune diseases and may have applications in other areas of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune response. It has been used in a variety of in vitro and in vivo experiments to investigate the molecular mechanisms of autoimmune diseases. However, its use is limited by its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide. These include:
1. Combination therapy: 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide has been shown to be effective as a monotherapy for autoimmune diseases, but it may be more effective in combination with other drugs that target different aspects of the immune response.
2. Safety and toxicity: Further studies are needed to fully understand the long-term effects of 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide on the immune system and other organ systems.
3.
Wissenschaftliche Forschungsanwendungen
2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied in preclinical and clinical trials as a potential treatment for autoimmune diseases. It has been shown to inhibit the activity of JAK3, which plays a key role in the immune response. By blocking JAK3, 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide can reduce inflammation and prevent the destruction of healthy tissue.
Eigenschaften
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(4-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-14-10-11-22-19(12-14)23-20(24)16-7-3-5-9-18(16)25-17-8-4-2-6-15(17)13-21/h2-12H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARSVOEYFFWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438740.png)

![3-(3-bromophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438747.png)
![N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438756.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methoxybenzenesulfonamide](/img/structure/B4438764.png)
![N-isobutyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438770.png)


![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B4438793.png)
![N-(2-methoxyethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438804.png)
